molecular formula C20H23BrN4O3S B14088861 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B14088861
M. Wt: 479.4 g/mol
InChI Key: JFZRKDNBBUICDF-HYARGMPZSA-N
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Description

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a bromophenyl group, and a sulfonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-[(4-bromophenyl)sulfonyl]piperazine. This intermediate is then reacted with N’-(4-methylbenzylidene)acetohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The bromophenyl and sulfonyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23BrN4O3S

Molecular Weight

479.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23BrN4O3S/c1-16-2-4-17(5-3-16)14-22-23-20(26)15-24-10-12-25(13-11-24)29(27,28)19-8-6-18(21)7-9-19/h2-9,14H,10-13,15H2,1H3,(H,23,26)/b22-14+

InChI Key

JFZRKDNBBUICDF-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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